molecular formula C49H63F5N12O10 B10784715 H-D-Phe(F5)-Gln-Trp-Ala-Val-D-Ala-His-Leu-OMe

H-D-Phe(F5)-Gln-Trp-Ala-Val-D-Ala-His-Leu-OMe

Cat. No.: B10784715
M. Wt: 1075.1 g/mol
InChI Key: ZCTCXFYZJYFGAQ-ZZXDJSGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BIM-26226 involves the assembly of its peptide sequence, which includes the following amino acids: {D-F5 Phe}-Gln-Trp-{D-Ala}-Val-Ala-His-Leu-OMe . The synthetic route typically involves solid-phase peptide synthesis, where the peptide chain is assembled step-by-step on a solid support. Each amino acid is coupled to the growing chain in a specific sequence, followed by deprotection and cleavage from the solid support. The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the process is carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

BIM-26226 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like N,N’-diisopropylcarbodiimide . Major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.

Scientific Research Applications

BIM-26226 has several scientific research applications:

Mechanism of Action

BIM-26226 exerts its effects by binding to the bombesin receptor, thereby blocking the interaction of bombesin or gastrin-releasing peptide with the receptor. This inhibition prevents the downstream signaling pathways that lead to the release of amylase and other cellular responses . The molecular targets involved include the bombesin receptor and associated signaling proteins .

Properties

Molecular Formula

C49H63F5N12O10

Molecular Weight

1075.1 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C49H63F5N12O10/c1-21(2)14-34(49(75)76-7)65-47(73)33(16-26-19-57-20-59-26)63-42(68)23(5)61-48(74)41(22(3)4)66-43(69)24(6)60-46(72)32(15-25-18-58-30-11-9-8-10-27(25)30)64-45(71)31(12-13-35(56)67)62-44(70)29(55)17-28-36(50)38(52)40(54)39(53)37(28)51/h8-11,18-24,29,31-34,41,58H,12-17,55H2,1-7H3,(H2,56,67)(H,57,59)(H,60,72)(H,61,74)(H,62,70)(H,63,68)(H,64,71)(H,65,73)(H,66,69)/t23-,24+,29-,31+,32+,33+,34+,41+/m1/s1

InChI Key

ZCTCXFYZJYFGAQ-ZZXDJSGYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=C(C(=C(C(=C4F)F)F)F)F)N

Origin of Product

United States

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